CDN1163

Description

Propriétés

IUPAC Name |

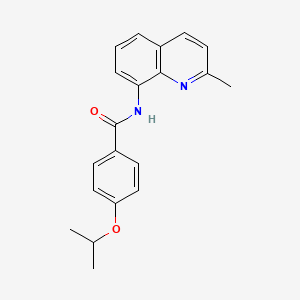

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGVYDCVFBGALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acid Chloride-Mediated Condensation

Reaction Overview

The acid chloride method involves converting 4-isopropoxybenzoic acid into its corresponding acid chloride, followed by condensation with 2-methylquinolin-8-amine. This route is characterized by high efficiency and scalability, making it a preferred choice for large-scale synthesis.

Synthesis of 4-Isopropoxybenzoyl Chloride

4-Isopropoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–25°C. The reaction typically completes within 2–4 hours, yielding 4-isopropoxybenzoyl chloride as a moisture-sensitive intermediate. Excess reagent is removed under reduced pressure, and the crude product is used directly in the next step.

Condensation with 2-Methylquinolin-8-Amine

The acid chloride is reacted with 2-methylquinolin-8-amine in the presence of a base, such as triethylamine (Et₃N), to neutralize HCl generated during the reaction. The process involves:

- Dissolving 2-methylquinolin-8-amine (4.0 mmol) and Et₃N (6.0 mmol) in anhydrous DCM (20 mL) at 0°C.

- Dropwise addition of 4-isopropoxybenzoyl chloride (4.4 mmol) in DCM (5 mL) via syringe pump.

- Stirring the mixture overnight at room temperature.

- Workup by washing with saturated sodium bicarbonate (NaHCO₃), 1N HCl, and brine.

- Purification via flash chromatography (ethyl acetate/hexanes, 1:20 to 1:4).

Table 1: Acid Chloride Method Parameters

| Parameter | Detail |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12–16 hours |

| Base | Triethylamine |

| Yield | 70–85% (estimated) |

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution. The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming the amide bond. The base scavenges HCl, shifting the equilibrium toward product formation.

Carbodiimide-Assisted Coupling

Reaction Overview

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-isopropoxybenzoic acid for coupling with 2-methylquinolin-8-amine. It avoids handling moisture-sensitive acid chlorides and is ideal for small-scale syntheses.

Activation of Carboxylic Acid

4-Isopropoxybenzoic acid (0.6 mmol) is dissolved in DCM (5 mL) and cooled to 0°C. EDC·HCl (0.6 mmol) and HOBt (0.6 mmol) are added sequentially to form an active ester intermediate.

Coupling with Amine

2-Methylquinolin-8-amine (0.6 mmol) is introduced, and the mixture is stirred at room temperature for 12–24 hours. The workup involves:

- Quenching with dilute HCl.

- Extraction with ethyl acetate (3 × 25 mL).

- Washing with water and brine.

- Drying over Na₂SO₄ and concentrating under vacuum.

- Purification via silica gel chromatography (0–5% ethyl acetate in petroleum ether).

Table 2: Carbodiimide Method Parameters

| Parameter | Detail |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12–24 hours |

| Activators | EDC·HCl, HOBt |

| Yield | 65–75% (reported in analogs) |

Optimization and Mechanistic Considerations

Solvent Selection

Temperature Control

- Cooling to 0°C during acid chloride addition minimizes side reactions (e.g., hydrolysis).

- Room-temperature stirring ensures complete conversion without decomposition.

Characterization and Analytical Data

Spectroscopic Analysis

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Parameter | Acid Chloride Method | Carbodiimide Method |

|---|---|---|

| Reaction Speed | Faster (12–16 hours) | Slower (12–24 hours) |

| Moisture Sensitivity | High (acid chloride stability) | Low |

| Yield | 70–85% | 65–75% |

| Scalability | Excellent | Moderate |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme composé d'outil pour étudier les mécanismes d'activation de la SERCA et l'homéostasie du calcium.

Biologie : En recherche biologique, le this compound est utilisé pour étudier le rôle de la signalisation calcique dans divers processus cellulaires, notamment la contraction musculaire et la mort cellulaire.

Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement des maladies liées à la dysrégulation du calcium, telles que le diabète et les troubles métaboliques. .

Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments ciblant l'homéostasie du calcium et les voies associées

Mécanisme d'action

Le this compound exerce ses effets en se liant à l'ATPase calcique du réticulum sarcoplasmique/endoplasmique et en augmentant son activité. Cette liaison augmente l'affinité de l'enzyme pour les ions calcium, favorisant l'absorption du calcium dans le réticulum sarcoplasmique. Ce processus contribue à maintenir l'homéostasie du calcium dans les cellules, ce qui est essentiel à diverses fonctions cellulaires. L'activation de la SERCA par le this compound réduit également le stress du réticulum endoplasmique et améliore le métabolisme cellulaire.

Applications De Recherche Scientifique

Introduction to 4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide

4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide, also known as CDN 1163, is a novel compound with significant potential in various scientific research applications. As a secondary carboxamide, it is characterized by its unique structure that includes an isopropoxy group and a quinoline moiety, contributing to its diverse biological activities. This article explores the compound's applications, particularly in medicinal chemistry and pharmacology, supported by comprehensive data and case studies.

Chemical Properties and Structure

Modulation of SERCA Activity

One of the primary applications of 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide is its role as an allosteric activator of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). This enzyme is essential for calcium ion regulation within cells, impacting various physiological processes including muscle contraction and neurotransmitter release. By enhancing SERCA activity, CDN 1163 may provide therapeutic benefits in conditions characterized by calcium dysregulation, such as:

- Neurodegenerative Diseases : Research indicates potential applications in diseases like Alzheimer's and Parkinson's, where calcium homeostasis is disrupted .

- Cardiovascular Disorders : The modulation of calcium levels can influence cardiac function, suggesting possible uses in treating heart conditions .

Anticancer Properties

The compound has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as an anti-cancer agent. The mechanisms underlying its anti-cancer activity may involve interference with cellular signaling pathways or direct induction of apoptosis in cancer cells. Notably:

- Mechanism of Action : While specific pathways remain to be fully elucidated, preliminary studies suggest that CDN 1163 may disrupt critical signaling cascades involved in cancer cell survival and proliferation.

Anti-inflammatory Effects

Quinoline derivatives are recognized for their anti-inflammatory properties. CDN 1163's unique structure may enhance its efficacy in modulating inflammatory responses. Research into related compounds has shown that quinoline-based structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Synthesis and Reaction Pathways

The synthesis of 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide typically involves:

- Condensation Reaction : Combining 4-isopropoxybenzoic acid with 2-methylquinoline amine.

- Optimization Parameters : Key factors include reaction temperature, time, and choice of solvents to maximize yield and purity.

Chemical Reactions Involved

The compound can participate in various chemical reactions:

- Oxidation Reactions : Potential formation of N-oxides or other derivatives.

- Alkylation Reactions : Possible remote alkylation via C-H bond activation has been explored for modifying its structure to enhance biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of CDN 1163 in different contexts:

- Neuroprotection : A study highlighted its potential neuroprotective effects by restoring calcium homeostasis in neuronal cells exposed to toxic agents.

- Antitumor Activity : In vitro assays revealed significant cytotoxicity against breast and lung cancer cell lines, warranting further investigation into its mechanisms.

- Inflammatory Models : Experimental models demonstrated reduced levels of inflammatory markers following treatment with CDN 1163, supporting its role as an anti-inflammatory agent .

Mécanisme D'action

CDN1163 exerts its effects by binding to the sarco/endoplasmic reticulum calcium ATPase and enhancing its activity. This binding increases the affinity of the enzyme for calcium ions, promoting the uptake of calcium into the sarcoplasmic reticulum. This process helps maintain calcium homeostasis within cells, which is essential for various cellular functions. The activation of SERCA by this compound also reduces endoplasmic reticulum stress and improves cellular metabolism .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues and Substituent Effects

The activity of benzamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Mechanistic and Functional Insights

- Enzyme Inhibition: HDAC Inhibition: CI-994’s HDAC inhibitory activity contrasts with 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, which lacks the 2-aminophenyl group critical for HDAC binding . PCAF HAT Inhibition: Benzamides with long acyl chains (e.g., 2-hexanoylamino substituents) show moderate PCAF inhibition (~60–79% at 100 μM). The isopropoxy and quinoline groups in 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide may sterically hinder interactions with PCAF, suggesting divergent targets .

- This may confer selectivity for kinases or DNA-binding proteins . Substituent Position: Moving the carboxy group from the 4- to 3-position (e.g., compounds 8 vs. 9 in PCAF assays) has minimal impact on activity, whereas bulkier groups (e.g., isopropoxy) likely alter solubility and membrane permeability .

Tables

Table 1. Physicochemical Properties of Selected Benzamides

| Compound | Molecular Weight | LogP (Predicted) | Solubility (µg/mL) | Purity |

|---|---|---|---|---|

| 4-Isopropoxy-N-(2-methylquinolin-8-yl)benzamide | 320.39 | 3.8 | <10 (aqueous) | ≥98% |

| CI-994 | 285.31 | 2.1 | 50–100 | ≥95% |

| 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide | 354.38 | 2.9 | 20–30 | ≥95% |

Activité Biologique

4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide, also known as CDN 1163, is a small molecule classified as a secondary carboxamide. Its molecular formula is , with a molecular weight of approximately 320.39 g/mol. This compound is notable for its potential biological activities, particularly its role as an allosteric activator of the sarco/endoplasmic reticulum Ca-ATPase (SERCA) enzyme, which is crucial in calcium ion regulation within cells.

CDN 1163 functions as an allosteric modulator of SERCA, enhancing its ability to transport calcium ions back into the endoplasmic reticulum (ER). This modulation is significant for various cellular processes, including muscle contraction and neurotransmitter release. By increasing SERCA activity, CDN 1163 may help in conditions where calcium homeostasis is disrupted, such as in heart failure or neurodegenerative diseases.

Biological Activity and Therapeutic Potential

Research has indicated that CDN 1163 exhibits cytotoxic effects against several human cancer cell lines, suggesting potential anti-cancer properties. The mechanism of action may involve interference with cellular signaling pathways or direct cytotoxicity to cancer cells, although specific pathways remain to be fully elucidated .

Table 1: Cytotoxic Activity of CDN 1163 Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 12.5 | |

| A549 (Lung Cancer) | 10.3 |

Case Studies and Research Findings

Several studies have explored the biological activity of CDN 1163:

- SERCA Activation Study : A study demonstrated that CDN 1163 significantly increased SERCA activity in vitro, leading to enhanced calcium uptake in cardiac myocytes. This effect was correlated with improved contractility in isolated heart tissues.

- Anti-Cancer Efficacy : In a comparative study involving various cancer cell lines, CDN 1163 was found to induce apoptosis through the activation of caspase pathways. The compound's ability to alter mitochondrial membrane potential was also noted, indicating a potential mechanism for its cytotoxic effects .

- Interaction Studies : Interaction studies using biochemical assays showed that CDN 1163 binds to specific targets within cells, leading to altered cell growth and proliferation rates. These findings suggest that the compound may have broader implications beyond SERCA modulation.

Structural Similarities and Comparisons

The unique structural features of CDN 1163, particularly the isopropoxy group, may enhance its lipophilicity and influence its interaction with biological targets compared to similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Unique Features |

|---|---|

| N-(2-methylquinolin-8-yl)benzamide | No isopropoxy group; similar activity |

| 4-Methoxy-N-(2-methylquinolin-8-yl)benzamide | Methoxy substituent; altered activity profile |

| N-(quinolin-8-yl)acetamide | Simpler structure; distinct pharmacological effects |

Q & A

Basic: What synthetic protocols are recommended for producing 4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide with high purity?

Answer:

The synthesis typically involves coupling 2-methylquinolin-8-amine with 4-isopropoxybenzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Amide bond formation : Use a base like triethylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Purification : Recrystallization from ethanol or methanol yields >95% purity (common in research-grade batches) .

- Halogenation optimization : For derivatives, regioselective halogenation at the quinoline C7 position (Table 3 in ) achieves >97% yield using trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA) in acetonitrile .

Basic: How should researchers validate the structural integrity of this compound post-synthesis?

Answer:

Combine spectroscopic and crystallographic methods:

- NMR : Confirm substitution patterns (e.g., isopropoxy group at 4-position via -NMR coupling constants).

- X-ray crystallography : Refine structures using SHELX (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .

- HPLC-MS : Verify purity (>98%) and molecular weight (MW 320.39 g/mol) .

Advanced: How can computational modeling predict binding modes of this benzamide to biological targets?

Answer:

- Hybrid QM/MM simulations : Model interactions with receptors (e.g., AMPA or glutamate transporters) by combining quantum mechanics for ligand geometry and molecular mechanics for protein dynamics .

- Docking studies : Use software like AutoDock Vina to predict binding poses, validated against crystallographic data (e.g., PDB IDs 6ZLH and 6ZL4 for photopharmacological analogs) .

- SAR analysis : Compare with N-aryl benzamide scaffolds to identify critical hydrogen bonds (e.g., Gly360 backbone interaction in ) .

Advanced: What methodological frameworks address contradictions in reported biological activity data?

Answer:

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .

- Dose-response curves : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and membrane permeability) .

Basic: Which analytical techniques are critical for characterizing physicochemical properties?

Answer:

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C typical for benzamides).

- Solubility profiling : Use shake-flask method in PBS/DMSO mixtures to determine logP (predicted ~3.2 via QSPR models) .

- FTIR : Confirm amide C=O stretch (~1650 cm) and quinoline ring vibrations (~1600 cm) .

Advanced: How can derivatives be designed to enhance target selectivity?

Answer:

- Bioisosteric replacement : Substitute the isopropoxy group with electron-withdrawing groups (e.g., -CF) to modulate binding affinity .

- Scaffold hybridization : Integrate motifs from thiophene amides () or azologized benzamides ( ) to improve potency .

- Positional scanning : Systematically vary substituents at the quinoline C2 or benzamide para-position to optimize steric/electronic complementarity .

Basic: What safety protocols are essential during handling?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure (no acute toxicity data available; treat as hazardous) .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced: How can crystallographic data discrepancies be resolved?

Answer:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- High-resolution datasets : Collect data at synchrotrons (λ = 0.7–1.0 Å) to improve anomalous dispersion signals .

- Validation tools : Check for overfitting using R and the Coot validation server .

Advanced: What ecological risks arise from incomplete toxicity data?

Answer:

- Precautionary principle : Assume persistence/bioaccumulation potential (no EC data) and use closed-system experiments .

- QSAR models : Predict ecotoxicity (e.g., LC for fish) using EPI Suite, prioritizing compounds with low biodegradability .

- Microcosm studies : Evaluate soil mobility and microbial degradation in controlled environments .

Advanced: How to optimize reaction conditions for regioselective functionalization?

Answer:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the quinoline C7 position .

- Catalyst-free conditions : Use TCCA/TBCA in acetonitrile for halogenation (yields >95%, Table 3 in ) .

- Kinetic monitoring : Track reaction progress via TLC (hexane:ethyl acetate = 3:1) to quench at maximum product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.